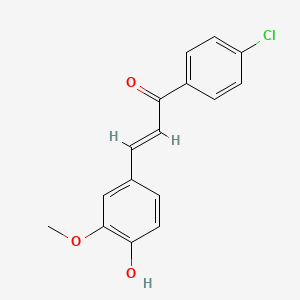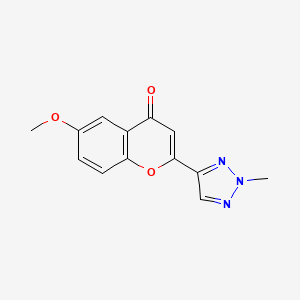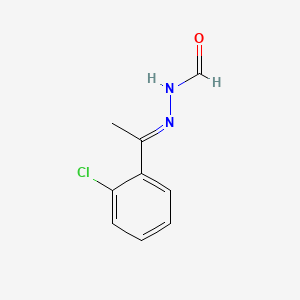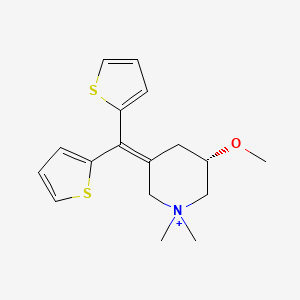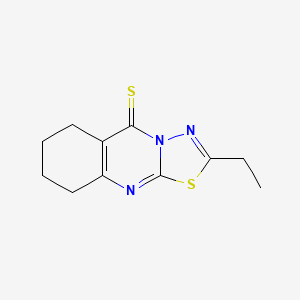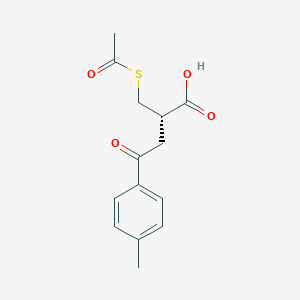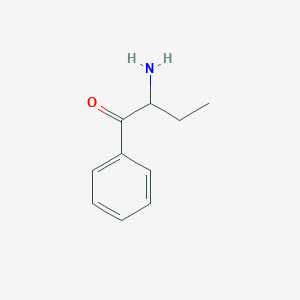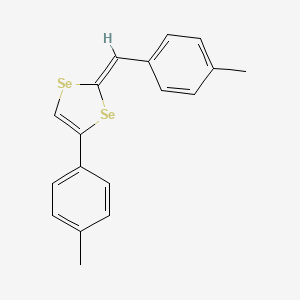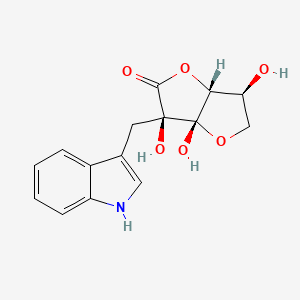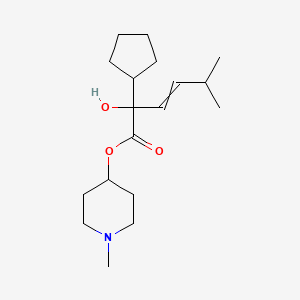
2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate is a chemical compound with the molecular formula C₁₃H₁₄N₂O·2H₂O It is a derivative of acridine, a heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate typically involves the reduction of acridone derivatives. One common method includes the following steps:
Starting Material: Acridone is used as the starting material.
Reduction: Acridone is reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The reduced product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 9th position.
Hydration: The final step involves the hydration of the compound to form the dihydrate.
Industrial Production Methods
In industrial settings, the production of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate may involve large-scale reduction and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino group at the 9th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated acridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate involves its interaction with biological targets such as enzymes and receptors. The amino group at the 9th position plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. The compound may also interact with DNA, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Aminoacridine: Another acridine derivative with similar biological activities.
Tacrine: A related compound used in the treatment of Alzheimer’s disease.
Acridine Orange: A dye with similar structural features.
Uniqueness
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate is unique due to its specific substitution pattern and the presence of the dihydrate form. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
136051-80-4 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
9-amino-5,6,7,8-tetrahydroacridin-2-ol |
InChI |
InChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16)7-10(12)13/h5-7,16H,1-4H2,(H2,14,15) |
InChI-Schlüssel |
MFYFDYREFFENNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=C(C=C(C=C3)O)C(=C2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


